molecular formula C14H12INO B6617670 Benzeneacetamide, N-(3-iodophenyl)- CAS No. 95384-52-4

Benzeneacetamide, N-(3-iodophenyl)-

Cat. No. B6617670
CAS RN: 95384-52-4
M. Wt: 337.15 g/mol
InChI Key: KBHAKMSGXOMFLF-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(3-iodophenyl)- is a type of organic chemical compound that is widely used in scientific research and in a variety of laboratory experiments. It is an aromatic amide that contains a benzene ring, an acetamide group, and an iodine atom. This compound has been studied extensively in the past few decades and has been found to have a number of interesting properties and applications.

Scientific Research Applications

Benzeneacetamide, N-(3-iodophenyl)- has a number of scientific research applications. It has been used in studies of protein folding, in the synthesis of pharmaceuticals, and in studies of the structure and function of enzymes. It has also been used in studies of the mechanism of action of certain drugs, in the synthesis of organic materials, and in studies of the structure and function of DNA.

Mechanism of Action

The mechanism of action of benzeneacetamide, N-(3-iodophenyl)- is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. This can lead to a variety of biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects
Benzeneacetamide, N-(3-iodophenyl)- has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a variety of changes in the body. It has also been found to interact with certain proteins in the body, which can lead to changes in their structure and function. In addition, it has been found to have an effect on the metabolism of certain substances, which can lead to changes in their levels in the body.

Advantages and Limitations for Lab Experiments

Benzeneacetamide, N-(3-iodophenyl)- has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degrading. On the other hand, it is not very soluble in water and can be difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on benzeneacetamide, N-(3-iodophenyl)-. One potential direction is to further investigate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of this compound and on its potential uses in the synthesis of organic materials. Finally, further research could be conducted to explore the potential applications of this compound in the study of protein folding and in the synthesis of pharmaceuticals.

Synthesis Methods

Benzeneacetamide, N-(3-iodophenyl)- can be synthesized using a number of different methods. The most common method is to react benzeneacetamide with iodine in an aqueous solution. This reaction produces a yellow precipitate that is composed of benzeneacetamide, N-(3-iodophenyl)-. This reaction can also be carried out using a variety of other reagents such as bromine, chlorine, or sulfuric acid.

properties

IUPAC Name

N-(3-iodophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHAKMSGXOMFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428876
Record name Benzeneacetamide, N-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95384-52-4
Record name Benzeneacetamide, N-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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